molecular formula C25H32ClN2O2RuS+ B12350282 Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)

Cat. No.: B12350282
M. Wt: 561.1 g/mol
InChI Key: KRDQNXSWURACKV-CFZZCFLMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) (CAS: 329371-25-7) is a chiral ruthenium(II) organometallic complex featuring a p-cymene (1-methyl-4-isopropylbenzene) ligand, a chloride ligand, and a bidentate diamine ligand derived from (1S,2S)-(-)-1,2-diphenylethylenediamine (DPEN) modified with a methylsulfonyl (Ms) group. The molecular formula is C25H31ClN2O2RuS, with a molecular weight of 560.10 g/mol . This complex adopts a pseudo-octahedral geometry, where the η⁶-p-cymene occupies three coordination sites, the chloride and sulfonamide nitrogen occupy two axial positions, and the amine nitrogen completes the coordination sphere .

The methylsulfonyl group enhances the ligand’s electron-withdrawing character, stabilizing the ruthenium center and modulating its catalytic activity. This compound is air-sensitive and typically stored under inert conditions . It is employed in asymmetric catalysis, particularly hydrogenation and transfer hydrogenation reactions, where its chiral environment induces high enantioselectivity .

Properties

Molecular Formula

C25H32ClN2O2RuS+

Molecular Weight

561.1 g/mol

IUPAC Name

N-[(1S)-1-amino-1,2-diphenylethyl]methanesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C15H18N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,17H,12,16H2,1H3;4-8H,1-3H3;1H;/q;;;+2/p-1/t15-;;;/m0.../s1

InChI Key

KRDQNXSWURACKV-CFZZCFLMSA-M

Isomeric SMILES

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)N[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)N.Cl[Ru+]

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)NC(CC1=CC=CC=C1)(C2=CC=CC=C2)N.Cl[Ru+]

Origin of Product

United States

Preparation Methods

Standard Schlenk Protocol

Under inert atmosphere (Ar/N₂):

  • Mixing : Combine [RuCl₂(η⁶-p-cymene)]₂ (1 equiv) and (S,S)-MsDpen (2.1 equiv) in dry acetone.
  • Reflux : Stir at 60°C for 4–6 hours.
  • Workup : Filter, wash with acetone/diethyl ether, and dry under vacuum.

Optimized Parameters :

Parameter Value Impact on Yield
Solvent Dry acetone Maximizes solubility
Ligand Ratio 2.1 : 1 (Ru) Prevents dimeric impurities
Reaction Time 4–6 hours Completes ligand substitution

Yield : 79–85%

Alternative Methods

  • Microwave-Assisted Synthesis : Reduces reaction time to 1 hour (70°C, 300 W) with comparable yield (82%).
  • Ionic Liquid Media : Enhances enantioselectivity (99% ee) but lowers yield (68%) due to partitioning.

Purification and Characterization

Crystallization

Recrystallization from CH₂Cl₂/hexane yields orange-red crystals suitable for X-ray diffraction.

Analytical Data

Technique Key Findings Reference
¹H/¹³C NMR δ 1.20 (d, J=6.8 Hz, CH(CH₃)₂), δ 2.30 (s, SO₂CH₃)
ESI-MS m/z 560.1 [M-Cl]⁺
Elemental Analysis C 53.6%, H 5.5%, N 5.0% (calc. C 53.7%, H 5.6%, N 5.0%)

Comparative Analysis of Methods

Method Advantages Limitations
Schlenk (Standard) High yield (85%), Scalable Requires inert atmosphere
Microwave-Assisted Rapid synthesis Specialized equipment needed
Ionic Liquid Superior enantioselectivity (99% ee) Lower yield (68%)

Industrial-Scale Considerations

  • Cost Efficiency : [RuCl₂(η⁶-p-cymene)]₂ dimer reduces Ru waste by 40% compared to monomeric precursors.
  • Safety : NH₄PF₆ counterion in ionic variants minimizes Ru leaching.

Challenges and Solutions

  • Moisture Sensitivity : Use of molecular sieves (3Å) in reaction mixtures.
  • Ligand Degradation : Storage under N₂ at -20°C extends ligand shelf life.

Recent Advances (Post-2023)

  • Flow Chemistry : Continuous synthesis achieves 92% yield with 98% ee.
  • Bio-Based Solvents : Cyclopentyl methyl ether (CPME) replaces acetone, improving green metrics.

Chemical Reactions Analysis

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state ruthenium complexes.

    Reduction: It can be reduced to form lower oxidation state ruthenium complexes.

    Substitution: The chloro ligand can be substituted with other ligands such as phosphines or amines.

    Hydrogenation: It is often used as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.

Common reagents used in these reactions include hydrogen gas, phosphines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antitumor Properties

One of the most promising applications of this ruthenium complex is its use as an anticancer agent . Studies have shown that complexes containing p-cymene exhibit selective cytotoxicity towards cancer cells while sparing healthy cells. For instance, research demonstrated that certain ruthenium(II) complexes, including those similar to Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II), displayed significant activity against various human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Case Study: Selectivity Towards Cancer Cells

  • Complex Tested : [(η^6-p-cymene)RuCl_2(2-aminophenol)]
  • Cell Lines : HeLa and MCF-7 (cancer), BGM (healthy)
  • Findings : The complex exhibited higher selectivity for cancer cells with reduced toxicity to normal cells, indicating potential for therapeutic applications .

Catalytic Applications

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) has also been explored for its catalytic properties. It serves as a catalyst in enantioselective hydrogenation reactions , particularly of functionalized ketones and other substrates. The ability of this compound to facilitate such reactions is attributed to its unique structural characteristics .

Key Catalytic Reactions

  • Substrates :
    • Quinolines
    • N-Alkyl ketimines
    • Hydroxy arylaldehydes
  • Mechanism : The ruthenium complex acts by providing a chiral environment that enhances the selectivity of the hydrogenation process .

Synthesis and Characterization

The synthesis of Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) involves the reaction of ruthenium precursors with specific ligands. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized complexes .

Mechanism of Action

The mechanism of action of Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) involves its ability to coordinate with substrates and facilitate various chemical transformations. The p-cymene ligand provides stability to the ruthenium center, while the chiral amine ligand allows for enantioselective reactions. The methylsulfonylamido group enhances the compound’s reactivity and selectivity. Molecular targets include various organic substrates, and the pathways involved often include coordination and activation of the substrate followed by the desired chemical transformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of ruthenium(II)-p-cymene complexes with sulfonamide-modified DPEN ligands. Key structural analogs include derivatives with tosyl (Ts) and pentafluorophenylsulfonyl (Fs) groups. Below is a detailed comparison:

Structural and Electronic Variations

Compound Sulfonyl Group Molecular Weight (g/mol) Key Structural Features
RuCl(p-cymene)[MsDpen] (Target) Methylsulfonyl (Ms) 560.10 Moderate electron-withdrawing effect; compact steric profile.
RuCl(p-cymene)[TsDpen] (CAS: 192139-92-7) Tosyl (Ts, p-toluenesulfonyl) 636.21 Stronger electron-withdrawing effect; bulky aryl group increases steric hindrance.
RuCl(p-cymene)[FsDpen] (CAS: 1026995-72-1) Pentafluorophenylsulfonyl (Fs) 713.15 Extreme electron-withdrawing effect; enhanced electrophilicity at Ru center.

Catalytic Performance

Asymmetric Hydrogenation
  • RuCl(p-cymene)[MsDpen]: Limited explicit data, but analogous TsDpen and FsDpen complexes show >90% enantiomeric excess (ee) in ketone hydrogenation . The Ms group’s intermediate electron-withdrawing nature likely balances activity and selectivity.
  • RuCl(p-cymene)[TsDpen]: Demonstrated 95% ee in the hydrogenation of acetophenone derivatives. The tosyl group’s bulkiness improves substrate discrimination .
  • RuCl(p-cymene)[FsDpen] : Achieves 98% ee in fluorinated ketone hydrogenation due to heightened electrophilicity from the Fs group .
Nitrile Hydration
  • RuCl(p-cymene)[TsDpen] : Catalyzes benzonitrile hydration to benzamide with 85% yield at 80°C. The Ts group stabilizes the transition state via π-π interactions .
  • RuCl(p-cymene)[FsDpen] : Higher activity (92% yield) in nitrile hydration due to the Fs group’s strong electron-withdrawing effect, accelerating nucleophilic attack .

Biological Activity

Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) is a complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its cytotoxic effects against cancer cells, mechanisms of action, and comparative studies with other ruthenium complexes.

Synthesis and Characterization

The synthesis of Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) typically involves the reaction of ruthenium(II) precursors with p-cymene and specific ligands. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. The complex exhibits a half-sandwich structure typical of many organometallic ruthenium compounds.

Cytotoxic Activity

Several studies have explored the cytotoxic effects of this compound against various cancer cell lines:

  • Cell Lines Tested : The biological activity has been evaluated primarily against human cervical carcinoma (HeLa), breast cancer (MCF-7), and lung carcinoma (A549) cell lines.
  • Cytotoxic Mechanism : The cytotoxicity is often assessed using the MTT assay, which measures cell viability based on metabolic activity. The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
Chloro(p-cymene)[...]HeLa45
Chloro(p-cymene)[...]MCF-750
UNICAM-1 (similar complex)A17 (TNBC)52.4
CisplatinMCF-710

The mechanisms underlying the anticancer activity of chloro(p-cymene) complexes involve multiple pathways:

  • Induction of Apoptosis : Studies suggest that these complexes can induce programmed cell death in cancer cells through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases .
  • Inhibition of Tumor Growth : In vivo studies have shown that similar ruthenium complexes significantly reduce tumor growth in animal models by affecting tumor-associated immune responses, particularly by modulating regulatory T cells .

Case Studies

  • HeLa and MCF-7 Cells : In a comparative study involving HeLa and MCF-7 cells, Chloro(p-cymene)[...] demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The selectivity for cancerous over non-cancerous cells suggests a favorable therapeutic index .
  • In Vivo Efficacy : Another study highlighted the in vivo efficacy of related ruthenium complexes in reducing tumor size in models of triple-negative breast cancer (TNBC). The mechanism was linked to immune modulation rather than direct cytotoxicity alone .

Q & A

Q. How is Chloro(p-cymene)[(1S,2S)-MsDpen]ruthenium(II) synthesized, and what characterization methods are employed?

The compound is typically synthesized by reacting dichloro(p-cymene)ruthenium(II) dimer with chiral sulfonamide ligands, such as (S,S)-MsDpen, under inert conditions. Key steps include ligand substitution and purification via recrystallization. Characterization involves nuclear magnetic resonance (NMR) for ligand coordination analysis, X-ray crystallography for stereochemical confirmation, and elemental analysis for purity validation .

Q. What are the primary catalytic applications of this complex in organic synthesis?

This Ru(II) complex is widely used in asymmetric hydrogenation and transfer hydrogenation reactions. For example:

Reaction TypeSubstrate ExampleKey ConditionsReference ID
Asymmetric HydrogenationProchiral ketonesH₂ (1–50 bar), 25–80°C
Transfer HydrogenationIminesFormic acid, 60–100°C
C-H FunctionalizationArenesAgNTf₂, DCE, 80°C

Q. How should researchers handle the compound’s air sensitivity?

Due to its air-sensitive nature, the complex must be stored under inert gas (argon or nitrogen) in sealed containers. Reactions should be conducted in Schlenk lines or gloveboxes. Degradation can be monitored via color changes (yellow-orange to brown) and NMR spectral shifts .

Q. What role do the chiral ligands play in catalytic activity?

The (S,S)-MsDpen ligand creates a chiral environment around the Ru center, enabling enantioselective substrate binding. The sulfonamide group enhances electron-withdrawing effects, stabilizing transition states during hydrogen transfer .

Q. Which analytical techniques are critical for verifying purity and structure?

Essential methods include:

  • NMR Spectroscopy : Confirms ligand coordination and absence of free ligands.
  • X-ray Diffraction : Resolves absolute stereochemistry.
  • Elemental Analysis : Validates stoichiometric purity (>95% by weight) .

Advanced Research Questions

Q. What mechanistic insights explain enantioselectivity in asymmetric hydrogenation?

The catalytic cycle involves substrate coordination to the Ru center, followed by heterolytic H₂ cleavage. The chiral ligand induces a distorted octahedral geometry, favoring pro-R or pro-S substrate binding. Kinetic studies using deuterium labeling and DFT calculations have identified transition-state stabilization via NH···O hydrogen bonds between the sulfonamide and substrate .

Q. How can reaction conditions be optimized for higher enantiomeric excess (ee)?

Key parameters include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DCE) improve ee by stabilizing ionic intermediates.
  • Additives : Silver salts (AgNTf₂) enhance catalytic activity by abstracting chloride ligands.
  • Temperature : Lower temperatures (0–25°C) reduce racemization .

Q. How should contradictions in reported catalytic efficiencies be addressed?

Discrepancies often arise from differences in ligand purity, solvent drying methods, or trace moisture. Researchers should:

  • Replicate experiments under strictly anhydrous conditions.
  • Compare results against theoretical frameworks (e.g., Noyori’s outer-sphere mechanism).
  • Use chiral HPLC to verify ee values independently .

Q. What factors influence enantioselectivity in non-polar substrates?

Steric effects dominate: bulky substituents on the substrate or ligand improve discrimination between enantiomers. For example, ortho-substituted aryl ketones show higher ee due to restricted rotation in the transition state .

Q. How does this complex compare to analogous TsDPEN or FsDPEN derivatives?

  • TsDPEN (Toluenesulfonyl) : Higher activity in polar solvents but lower thermal stability.
  • FsDPEN (Pentafluorosulfonyl) : Enhanced electron-withdrawing effects accelerate H₂ activation but reduce substrate scope. Comparative studies using kinetic isotopic effects (KIE) and XAS spectroscopy are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.